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Compound of Interest

Compound Name: ent-Calindol Amide

Cat. No.: B029474 Get Quote

A comprehensive analysis of the spectroscopic characteristics of ent-Calindol Amide, a chiral

indole-2-carboxamide derivative, is crucial for its identification, characterization, and application

in research and drug development. This technical guide provides an in-depth overview of its

expected spectroscopic data based on the analysis of structurally similar compounds, along

with detailed experimental protocols for its synthesis and characterization.

Chemical Structure and Properties
ent-Calindol Amide, systematically named (S)-N-[1-(1-Naphthyl)ethyl]indole-2-carboxamide, is

the enantiomer of Calindol Amide. It possesses a molecular formula of C₂₁H₁₈N₂O and a

molecular weight of approximately 314.38 g/mol [1]. The structure features an indole-2-

carboxamide core coupled to a chiral (S)-1-(1-naphthyl)ethylamine moiety.

Spectroscopic Data
While specific experimental spectra for ent-Calindol Amide are not readily available in the

public domain, the following tables summarize the expected nuclear magnetic resonance

(NMR), mass spectrometry (MS), and infrared (IR) data. These predictions are derived from the

analysis of closely related indole-2-carboxamide derivatives and general spectroscopic

principles for amides and aromatic compounds[2][3][4][5].

¹H NMR (Proton Nuclear Magnetic Resonance)
Spectroscopy
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Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~8.5 - 9.0 br s 1H Indole N-H

~8.2 - 7.8 m 3H
Naphthyl C2-H, C4-H,

C5-H

~7.7 - 7.2 m 8H
Indole & Naphthyl Ar-

H

~7.1 t 1H Indole C6-H

~6.8 d 1H Amide N-H

~6.5 s 1H Indole C3-H

~5.5 q 1H Naphthyl-CH

~1.8 d 3H CH₃

Note: Chemical shifts for aromatic protons can be complex and may overlap. Broadening of the

N-H signals is common due to quadrupole moments and exchange phenomena.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
Spectroscopy
Solvent: CDCl₃ Frequency: 100 MHz
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Chemical Shift (δ, ppm) Assignment

~162 C=O (Amide)

~140 - 120 Indole & Naphthyl Ar-C

~112 Indole C7

~103 Indole C3

~50 Naphthyl-CH

~22 CH₃

Note: The exact chemical shifts can be influenced by solvent and concentration.

MS (Mass Spectrometry)
Ionization Mode: Electrospray Ionization (ESI+)

m/z (amu) Interpretation

315.15 [M+H]⁺ (Monoisotopic)

337.13 [M+Na]⁺

170.06 [Indole-2-carboxamide fragment]⁺

143.09 [1-(1-Naphthyl)ethyl fragment]⁺

Note: Fragmentation patterns can provide valuable structural information.

IR (Infrared) Spectroscopy
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Wavenumber (cm⁻¹) Intensity Assignment

~3300 Medium, Sharp N-H Stretch (Indole)

~3250 Medium, Broad N-H Stretch (Amide)

~3100-3000 Medium C-H Stretch (Aromatic)

~2950-2850 Medium C-H Stretch (Aliphatic)

~1640 Strong C=O Stretch (Amide I)

~1540 Medium N-H Bend (Amide II)

~1600, 1500, 1450 Medium-Weak C=C Stretch (Aromatic)

Note: The position and shape of the N-H and C=O bands can be affected by hydrogen bonding.

Experimental Protocols
The following provides a generalized protocol for the synthesis and spectroscopic

characterization of ent-Calindol Amide.

Synthesis of ent-Calindol Amide
This procedure involves the coupling of indole-2-carboxylic acid with (S)-1-(1-

naphthyl)ethylamine using a suitable coupling agent.

Materials: Indole-2-carboxylic acid, (S)-1-(1-naphthyl)ethylamine, N,N'-

dicyclohexylcarbodiimide (DCC) or a similar coupling agent, 1-hydroxybenzotriazole (HOBt),

and a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

Procedure:

Dissolve indole-2-carboxylic acid (1 equivalent) and HOBt (1.1 equivalents) in the chosen

solvent.

Add the coupling agent (e.g., DCC, 1.1 equivalents) to the solution and stir for 15 minutes

at 0 °C.
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Add (S)-1-(1-naphthyl)ethylamine (1 equivalent) to the reaction mixture.

Allow the reaction to warm to room temperature and stir for 12-24 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, filter the reaction mixture to remove any precipitated by-products (e.g.,

dicyclohexylurea if DCC is used).

Wash the filtrate with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃

solution), and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel to obtain pure ent-
Calindol Amide.

Spectroscopic Analysis
NMR Spectroscopy:

Prepare a sample by dissolving 5-10 mg of the purified compound in approximately 0.6 mL

of deuterated chloroform (CDCl₃).

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

Process the data using appropriate software to assign the chemical shifts and coupling

constants.

Mass Spectrometry:

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

Introduce the sample into an electrospray ionization mass spectrometer (ESI-MS) for

analysis.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b029474?utm_src=pdf-body
https://www.benchchem.com/product/b029474?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b029474?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Acquire the mass spectrum in positive ion mode to observe the protonated molecular ion

[M+H]⁺.

IR Spectroscopy:

Acquire the IR spectrum using either a KBr pellet method or as a thin film on a salt plate

using a Fourier-transform infrared (FTIR) spectrometer.

Record the spectrum over the range of 4000-400 cm⁻¹.

Signaling Pathway
While the specific biological target and signaling pathway of ent-Calindol Amide are not well-

defined in the literature, many indole derivatives are known to interact with G-protein coupled

receptors (GPCRs). The following diagram illustrates a general GPCR signaling cascade,

which could be a potential mechanism of action for this class of compounds.

General GPCR Signaling Pathway

ent-Calindol Amide
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Binds G-Protein
(αβγ)

Activates Effector Enzyme
(e.g., Adenylyl Cyclase)

Modulates Second Messenger
(e.g., cAMP)

Produces
Cellular Response

Initiates

Click to download full resolution via product page

Caption: A generalized G-protein coupled receptor (GPCR) signaling cascade.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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